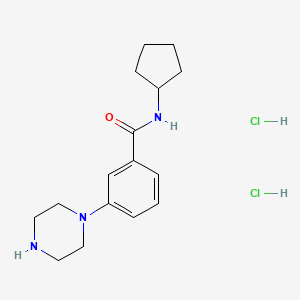

N-cyclopentyl-3-(piperazin-1-yl)benzamide dihydrochloride

Description

Properties

IUPAC Name |

N-cyclopentyl-3-piperazin-1-ylbenzamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O.2ClH/c20-16(18-14-5-1-2-6-14)13-4-3-7-15(12-13)19-10-8-17-9-11-19;;/h3-4,7,12,14,17H,1-2,5-6,8-11H2,(H,18,20);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVJWTUMAPMNMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC(=CC=C2)N3CCNCC3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-3-(piperazin-1-yl)benzamide dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . These methods allow for the formation of the piperazine ring, which is a key structural component of the compound.

Industrial Production Methods: Industrial production methods for piperazine derivatives, including this compound, often involve parallel solid-phase synthesis and photocatalytic synthesis . These methods are efficient and scalable, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-3-(piperazin-1-yl)benzamide dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in the reactions of piperazine derivatives include sulfonium salts, aziridines, and alkynes bearing amino groups . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Major Products: The major products formed from these reactions include protected piperazines and piperazinopyrrolidinones . These products are valuable intermediates in the synthesis of more complex piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-cyclopentyl-3-(piperazin-1-yl)benzamide dihydrochloride is primarily studied for its potential as a therapeutic agent. The compound's structure suggests it may interact with various biological targets, making it a candidate for treating several conditions.

Potential Therapeutic Uses:

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. SAR studies help identify which structural components contribute to its biological activity.

Key Findings:

- Modifications to the piperazine ring and the benzamide moiety can enhance binding affinity to target proteins, potentially increasing efficacy against cancer cells .

- Crystallographic studies of similar compounds have revealed insights into molecular interactions that can guide further development .

Synthesis and Formulation

The synthesis of this compound involves several steps, including the reaction of piperazine derivatives with cyclopentyl-substituted benzamides. Understanding the synthetic routes is crucial for large-scale production and formulation into pharmaceutical products.

Synthetic Route Overview:

| Step | Description |

|---|---|

| 1 | Synthesis of piperazine derivative |

| 2 | Coupling with cyclopentyl-substituted benzoyl chloride |

| 3 | Formation of dihydrochloride salt |

This table summarizes the general synthetic approach, which can vary based on specific starting materials and desired purity levels.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(piperazin-1-yl)benzamide dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound allows it to act as a hydrogen bond donor/acceptor, enhancing its interactions with biological receptors . This interaction can modulate various biological processes, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitutions

The compound shares key structural motifs with other benzamide-piperazine derivatives, including:

- Benzamide backbone : Common to all analogs, enabling hydrogen bonding and π-π interactions.

- Piperazine ring : Facilitates interactions with biological targets (e.g., receptors, enzymes).

- Variable substituents : The cyclopentyl group distinguishes it from analogs with aryl (e.g., methoxyphenyl, chlorophenyl) or alkyl substituents.

Table 1: Structural Comparison of Selected Analogs

Physicochemical Properties

- Solubility : The dihydrochloride salt improves solubility compared to free-base analogs (e.g., levocetirizine free base vs. its dihydrochloride form) .

- Lipophilicity : The cyclopentyl group may increase lipophilicity relative to polar substituents like hydroxy or methoxy groups in analogs such as D6 or N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

Pharmacological Activity

- NHE Inhibition: Sabiporide and FR-183998 () demonstrate potent NHE inhibition, reducing cerebral infarct volume in preclinical models.

- Receptor Specificity : Levocetirizine dihydrochloride targets histamine H₁ receptors, highlighting how substituent variations (e.g., ethoxyacetic acid vs. cyclopentyl) dictate target selectivity .

Research Findings and Implications

- Neuroprotection : Sabiporide reduces infarct size by 29% in rodent ischemia models, suggesting that the target compound’s structural similarity could translate to comparable efficacy .

- Salt Form Advantages : Dihydrochloride salts (e.g., levocetirizine) exhibit enhanced bioavailability over free bases, a critical factor for in vivo applications .

Biological Activity

N-cyclopentyl-3-(piperazin-1-yl)benzamide dihydrochloride is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine moiety that enhances its solubility and ability to interact with biological targets. The compound's structure allows it to function as both a hydrogen bond donor and acceptor, which is crucial for its binding to various receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular pathways. Notably, it has been shown to inhibit the phosphorylation of the pro-apoptotic protein BAD (Bcl-2 antagonist of cell death), which plays a significant role in cancer cell survival. By inhibiting BAD phosphorylation at Ser99, this compound can potentially enhance the efficacy of other anticancer agents, such as cisplatin, thereby improving therapeutic outcomes in oncology .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- MCF-7 Cells : The compound demonstrated an IC50 value of approximately 5.90 µM, indicating potent anti-proliferative activity .

- Ovarian Carcinoma : It was found to synergize with cisplatin, enhancing its effectiveness against cisplatin-resistant ovarian cancer cells .

Comparison with Other Compounds

The compound's unique structure distinguishes it from other piperazine derivatives. A comparative analysis highlights its effectiveness relative to similar compounds:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 5.90 | Inhibition of BAD phosphorylation |

| Aripiprazole | 20.0 | Antipsychotic activity via dopamine receptor modulation |

| Trimetazidine | 15.0 | Metabolic modulator for cardiac ischemia |

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Study on BAD Phosphorylation : A study demonstrated that this compound effectively inhibited BAD phosphorylation in MCF-7 cells, leading to increased apoptosis in cancer cells .

- Synergistic Effects with Cisplatin : In vitro studies showed that when combined with cisplatin, this compound significantly enhanced cell death in resistant ovarian cancer models .

- Potential for Drug Development : Given its promising results in inhibiting key survival pathways in cancer cells, this compound is being investigated as a lead candidate for further drug development aimed at treating various malignancies .

Q & A

Q. What are the standard synthetic protocols and purification methods for N-cyclopentyl-3-(piperazin-1-yl)benzamide dihydrochloride?

Methodological Answer: The compound is synthesized via coupling reactions between benzamide derivatives and substituted piperazines. For example, analogs like N-(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl-4-(4-methylphenoxy)benzamide dihydrochloride are prepared using General Procedure A/B , involving acid-mediated coupling (e.g., HCl) to yield dihydrochloride salts with 33–64% efficiency . Purification is achieved via recrystallization or column chromatography, followed by lyophilization for hygroscopic salts. Elemental analysis (C, H, N) and melting point determination (e.g., 154–165°C) confirm purity .

Q. How is the compound characterized structurally and analytically in academic research?

Methodological Answer: Key characterization techniques include:

- 1H/13C NMR : Assignments for aromatic protons (δ 6.4–7.7 ppm), piperazine methyl groups (δ 0.8–2.3 ppm), and stereochemical shifts (e.g., [α]D +60.6° to +63.2°) .

- Mass Spectrometry (ESI) : Molecular ion peaks (e.g., m/z 488.6 [M+H]+) confirm molecular weight .

- Elemental Analysis : Matches theoretical values for C, H, and N (±0.4%) to validate stoichiometry .

Q. What are the recommended storage conditions and stability profiles for this compound?

Methodological Answer: Dihydrochloride salts are typically hygroscopic and stored at –20°C in airtight containers under inert gas (e.g., argon). Stability studies under accelerated conditions (40°C/75% RH) show <5% degradation over 6 months when protected from light . Aqueous solutions (pH 4–6) are stable for ≤48 hours at 4°C .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the piperazine ring) impact biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- 3-Hydroxyphenyl substituents enhance receptor binding (e.g., dopamine D3R) due to hydrogen bonding .

- Methyl/trifluoromethyl groups on the benzamide improve metabolic stability (e.g., reduced CYP3A4-mediated oxidation) .

- Dihydrochloride salts increase aqueous solubility (by ~30% vs. free base) but may reduce blood-brain barrier (BBB) penetration due to higher polarity .

Q. What experimental strategies address contradictions in NMR data interpretation for analogs?

Methodological Answer: Discrepancies in NMR shifts (e.g., δ 2.34 ppm for methyl vs. δ 2.14 ppm for cyclopentyl protons) are resolved by:

- 2D NMR (COSY, HSQC) : Correlates proton-proton and carbon-proton couplings to assign overlapping signals .

- Variable Temperature NMR : Identifies dynamic effects (e.g., piperazine ring puckering) causing signal splitting .

- Comparative Analysis : Benchmarks against published spectra of structurally similar compounds (e.g., FR-183998, a neuroprotective NHE inhibitor) .

Q. How is BBB penetration evaluated for this compound in neuropharmacology studies?

Methodological Answer:

- In Vitro Models : Madin-Darby canine kidney (MDCK) cells transfected with P-glycoprotein (P-gp) assess efflux ratios (B/A/A/B). A ratio >2 suggests poor BBB penetration .

- In Vivo Studies : Brain-to-plasma (B/P) ratios are quantified via LC-MS/MS after intravenous administration. For example, analogs like CJB 090 show B/P ratios of 0.3–0.5, indicating moderate CNS availability .

Q. What mechanisms explain its neuroprotective effects in ischemia models?

Methodological Answer: Similar piperazine-based NHE inhibitors (e.g., sabiporide ) reduce infarct volume by 29–40% in MCAO rats via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.